Product packaging for INCB052793(Cat. No.:)

INCB052793

Cat. No.: B1191779
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification as a Janus Kinase 1 (JAK1) Selective Inhibitor

INCB052793 is specifically identified as a selective inhibitor of Janus Kinase 1 (JAK1). cancer.govmultiplemyelomahub.com The Janus kinase family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. aacrjournals.org These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors. researchgate.netnih.gov Upon administration, this compound binds to and inhibits the phosphorylation of JAK1, thereby interfering with its signaling cascade. cancer.gov This targeted action is designed to disrupt the proliferation of tumor cells that are dependent on JAK1 signaling. cancer.gov The selectivity for JAK1 is a key characteristic, as different JAK enzymes have distinct roles in cellular processes, and selective inhibition may offer a more targeted therapeutic approach. nih.gov

Preclinical Development Context and Therapeutic Rationale

The therapeutic rationale for developing a selective JAK1 inhibitor like this compound stems from the understanding that the JAK/STAT pathway is frequently dysregulated in cancer. cancer.govnih.gov Constitutive activation of this pathway has been observed in numerous hematological malignancies and solid tumors, contributing to tumor cell growth, survival, and the development of drug resistance. multiplemyelomahub.comnih.govoncotarget.com

Preclinical development has focused on malignancies where JAK/STAT signaling is a known driver of disease. For instance, in multiple myeloma (MM), the pathway's activation, often through cytokines like IL-6, is crucial for tumor growth. multiplemyelomahub.com The rationale is that by selectively inhibiting JAK1, this compound can block these pro-survival signals and impede cancer progression. nih.gov Preclinical studies in MM models have demonstrated that this compound can inhibit the viability of primary MM cells and reduce tumor growth in xenograft models. multiplemyelomahub.comnih.gov These findings support the evaluation of this compound as a potential therapeutic agent, both alone and in combination with other anti-cancer agents. multiplemyelomahub.comnih.gov

Model SystemFindingReference
In Vitro (Primary MM cells) Single-agent this compound significantly inhibited cell viability. nih.gov
In Vitro (MM cell lines RPMI8226 & U266) Showed significant inhibition of cell viability with single-agent this compound. nih.gov
In Vivo (MM Xenograft LAGκ-1A) Single-agent this compound resulted in decreased tumor growth. nih.gov
In Vivo (MM Xenograft LAGκ-1A) Combinations with agents like carfilzomib (B1684676), bortezomib (B1684674), dexamethasone (B1670325), or lenalidomide (B1683929) resulted in significantly smaller tumors compared to single agents or vehicle control. nih.gov

Overview of JAK/STAT Pathway Dysregulation in Malignancies

The JAK/STAT pathway is an essential signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. frontiersin.org This pathway is fundamental for numerous physiological processes, including immune regulation, hematopoiesis, cell proliferation, differentiation, and survival. researchgate.netnih.gov Dysregulation of JAK/STAT signaling, through mechanisms such as activating mutations in JAKs or their associated receptors, is a common feature in various hematological and solid malignancies. aacrjournals.orgnih.govfrontiersin.orgnih.gov This aberrant activation transforms a tightly regulated physiological process into a driver of oncogenesis. researchgate.netnih.gov

Under normal conditions, the JAK/STAT pathway plays a critical role in controlling cell proliferation and survival in response to external stimuli like growth factors and cytokines. researchgate.netfrontiersin.org It helps maintain tissue homeostasis by balancing cell growth, differentiation, and apoptosis (programmed cell death). nih.gov

In the context of cancer, the persistent or constitutive activation of this pathway leads to uncontrolled cellular proliferation and the suppression of apoptosis. researchgate.netnih.govfrontiersin.org Specifically, activated STAT proteins, particularly STAT3 and STAT5, translocate to the nucleus and activate the transcription of genes involved in cell cycle progression (e.g., MYC, cyclin D1) and survival (e.g., BCL2). aacrjournals.org This sustained signaling provides cancer cells with a distinct advantage, promoting their growth and protecting them from cell death mechanisms, thereby facilitating tumor development and progression. researchgate.netbiologists.com

Cytokines are key activators of the JAK/STAT pathway. nih.gov The binding of a cytokine, such as Interleukin-6 (IL-6), to its corresponding receptor on the cell surface triggers the dimerization of receptor subunits. mdpi.comcellsignal.com This event brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other. cellsignal.com The activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. mdpi.comcellsignal.com

In many cancers, an inflammatory tumor microenvironment leads to elevated levels of cytokines like IL-6. nih.gov This cytokine is a potent activator of the JAK/STAT pathway, particularly leading to the activation of STAT3. mdpi.comnih.gov The IL-6/JAK/STAT3 signaling axis is implicated in promoting tumorigenesis by regulating mediators of tumor formation and metastatic progression. nih.gov Aberrant IL-6 signaling contributes to the pathogenesis of various cancers, including multiple myeloma and prostate cancer. multiplemyelomahub.comcellsignal.com

Properties

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Appearance

Solid powder

Synonyms

INCB052793;  INCB-052793;  INCB 052793.; Unknown

Origin of Product

United States

Molecular and Cellular Pharmacology of Incb052793

Selective Inhibition of JAK1 Kinase Activity

INCB052793 functions as a selective inhibitor of JAK1 kinase activity. cancer.govresearchgate.netnih.gov This selective binding and inhibition of JAK1 phosphorylation disrupts downstream signaling events that rely on this kinase. cancer.gov

Specificity Profile and Selectivity Ratio (e.g., JAK1 vs. JAK2)

Studies have shown that this compound is a highly JAK1-selective inhibitor. researchgate.netaacrjournals.org It has demonstrated approximately 100-fold selectivity for JAK1 over JAK2 in cell-based assays. researchgate.netaacrjournals.org This selectivity profile is a key characteristic of this compound, differentiating it from less selective or pan-JAK inhibitors. nih.govashpublications.orghcplive.com

Downstream Signaling Pathway Modulation

The primary consequence of JAK1 inhibition by this compound is the modulation of downstream signaling pathways that are dependent on JAK1 activity. cancer.gov

Inhibition of STAT Protein Phosphorylation (e.g., p-STAT3, p-STAT5)

A significant effect of this compound is the inhibition of STAT protein phosphorylation, particularly p-STAT3 and p-STAT5. cancer.govresearchgate.netnih.govashpublications.orgepo-berlin.comoncotarget.comescholarship.orgnih.gov In various malignant cell lines, this compound has been shown to effectively inhibit the phosphorylation of STAT3 and STAT5. researchgate.netaacrjournals.org For example, in acute myeloid leukemia (AML) cell lines such as MV411, Molm 16, and Molm 13, this compound effectively inhibited p-STAT3 and/or p-STAT5 phosphorylation. researchgate.netaacrjournals.org This inhibition of STAT phosphorylation is a direct consequence of blocking the upstream JAK1 kinase activity, as JAK-STAT signaling is a major mediator of cytokine activity and is often dysregulated in tumors. cancer.gov

Effects on Other Intracellular Signaling Components (e.g., p-Akt, c-Myc)

Beyond STAT proteins, this compound has also been observed to affect other intracellular signaling components. Studies in AML cell lines, specifically MV411 and Molm16, showed that this compound treatment caused marked reductions in the levels of p-Akt and c-Myc. researchgate.netaacrjournals.org This suggests that the inhibitory effects of this compound extend to pathways interconnected with JAK-STAT signaling, such as the PI3K/Akt pathway, which is known to regulate c-Myc expression and cell survival. oncotarget.comoncotarget.commedsci.orgbrieflands.comimrpress.commdpi.com

Influence on Gene Expression Profiles (e.g., MCL-1, c-MYC, BCL-6, cyclin D1, Bcl-2, p16, p21, E-cadherin, VEGF, MMP, p27)

Inhibition of JAK1 and the subsequent modulation of downstream signaling pathways can influence the expression of various genes involved in cell cycle regulation, apoptosis, and proliferation. While specific detailed gene expression profiling data for all listed genes (MCL-1, c-MYC, BCL-6, cyclin D1, Bcl-2, p16, p21, E-cadherin, VEGF, MMP, p27) directly linked to this compound treatment across diverse cell types is not extensively detailed in the provided context, the observed reductions in c-Myc protein levels researchgate.netaacrjournals.org and the reported effects on cell proliferation and apoptosis in malignant cells researchgate.netnih.govaacrjournals.orgnih.govashpublications.orgnih.govresearchgate.netbiospace.comq4cdn.commdpi.com imply changes in the expression of genes regulated by the JAK-STAT and related pathways. For instance, STAT proteins can regulate the expression of genes like c-Myc, cyclin D1, p21, and p27, which are critical for cell cycle control and proliferation. nih.govimrpress.commdpi.com Additionally, Bcl-2 and MCL-1 are anti-apoptotic proteins whose expression can be influenced by STAT signaling. nih.govimrpress.com The observed anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines are likely mediated, at least in part, through the altered expression of such regulatory genes.

Cellular Effects in Malignant Cell Lines

This compound has demonstrated various cellular effects in malignant cell lines, contributing to its potential antineoplastic activity. researchgate.netnih.govaacrjournals.orgnih.govashpublications.orgnih.govresearchgate.netbiospace.comq4cdn.commdpi.com

In multiple myeloma (MM) cell lines, this compound has been found to reduce proliferation. researchgate.net It has also been shown to induce apoptosis and inhibit cell proliferation in MM cell lines, including RPMI-8226, MM.1S, U266B1, and IM-9 cells. researchgate.net Treatment with this compound significantly increased the number of Annexin V-positive cells (an indicator of apoptosis) and cells in the G0/G1 phase of the cell cycle (suggesting cell cycle arrest). researchgate.net

In AML cell lines, this compound effectively inhibited cell growth. researchgate.netaacrjournals.org Studies using MOLM-16 xenografts showed that this compound administration significantly inhibited tumor growth in a dose-dependent manner. researchgate.netaacrjournals.org It was also highly effective in inhibiting tumor growth in FLT3-ITD AML models, MV-4-11 and Molm-13. researchgate.netaacrjournals.org

The cellular effects of this compound are often enhanced when used in combination with other anti-cancer agents. nih.govresearchgate.netmdpi.comresearchgate.nethematologyandoncology.net In MM cell lines, the proportion of apoptotic and necrotic cells was markedly higher when this compound was combined with proteasome inhibitors like carfilzomib (B1684676) or bortezomib (B1684674) compared to single-agent treatment. researchgate.netoncotarget.com Combinations with dexamethasone (B1670325) or lenalidomide (B1683929) also showed reduced proliferation of MM cell lines and patient-derived primary MM cells. researchgate.nethematologyandoncology.netresearchgate.net

While preclinical studies in solid tumor cell lines suggest that JAK inhibitors can decrease STAT activation, cell proliferation, and cell survival, and inhibit tumor growth in vivo, specific detailed data on this compound's effects across a broad range of solid tumor cell lines in the same depth as for hematological malignancies is less prominent in the provided search results. nih.gov However, its mechanism of inhibiting JAK1, a kinase involved in signaling pathways relevant to various cancers, suggests potential activity in other malignancies where JAK1 signaling is critical. cancer.gov

Summary of Cellular Effects in Malignant Cell Lines

Cell Line TypeObserved Effects
Multiple Myeloma (MM)Reduced proliferation, induced apoptosis, inhibited cell proliferation, increased Annexin V+ cells, increased G0/G1 phase cells. researchgate.net
Acute Myeloid Leukemia (AML)Inhibited p-Stat3 and/or p-Stat5 phosphorylation, reduced p-Akt and c-Myc levels, inhibited cell growth, inhibited tumor growth in xenografts. researchgate.netaacrjournals.org

Inhibition of Cell Viability and Proliferation

Studies have demonstrated that this compound can significantly inhibit the viability of multiple myeloma cells multiplemyelomahub.comresearchgate.net. This effect has been observed in both established MM cell lines, such as RPMI8226 and U266, and primary MM cells obtained from patients multiplemyelomahub.comaacrjournals.orgresearchgate.net. The inhibition of cell viability was found to be enhanced when this compound was used in combination with other anti-MM agents, including proteasome inhibitors (like carfilzomib and bortezomib) and glucocorticosteroids (such as dexamethasone) multiplemyelomahub.comaacrjournals.orgresearchgate.net. Combinations of this compound with alkylating agents (cyclophosphamide, melphalan (B128), and bendamustine) or carfilzomib synergistically inhibited the viability of MM cell lines in vitro aacrjournals.org.

In vivo studies using human MM xenograft models in mice have also shown that single-agent this compound can reduce tumor growth multiplemyelomahub.comaacrjournals.orgresearchgate.net. For instance, mice bearing the human patient-derived MM tumor LAGκ-1A showed significantly smaller tumors when treated with this compound alone compared to control groups aacrjournals.org. The combination of this compound with agents like carfilzomib, bortezomib, dexamethasone, or lenalidomide resulted in significantly reduced tumor volumes compared to single-agent treatments multiplemyelomahub.comresearchgate.net.

Cell Type/ModelTreatmentObserved EffectSource
Primary MM cellsSingle-agent this compoundSignificant inhibition of viability multiplemyelomahub.comresearchgate.net
Primary MM cellsThis compound + anti-MM agentsEnhanced inhibition of viability multiplemyelomahub.comresearchgate.net
RPMI8226 MM cell lineSingle-agent this compoundSignificant inhibition of viability aacrjournals.orgresearchgate.net
U266 MM cell lineSingle-agent this compoundSignificant inhibition of viability aacrjournals.orgresearchgate.net
MM1S MM cell lineThis compound + CY or MELSignificantly decreased viability aacrjournals.org
LAGκ-1A MM xenograftSingle-agent this compoundReduced tumor growth multiplemyelomahub.comaacrjournals.orgresearchgate.net
LAGκ-1A MM xenograftThis compound + carfilzomib, bortezomib, DEX, LENSignificantly reduced tumor volume multiplemyelomahub.comresearchgate.net

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in multiple myeloma cells researchgate.net. Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Studies have shown that the combination of this compound with bortezomib (BOR) can induce apoptosis in primary MM cells researchgate.net. In the RPMI8226 MM cell line, the proportion of apoptotic and necrotic cells was markedly higher when treated with this compound in combination with proteasome inhibitors like carfilzomib or bortezomib compared to single agents researchgate.net.

Cell Cycle Arrest

While the search results provide strong evidence for this compound's effects on cell viability, proliferation, and apoptosis, direct detailed information specifically linking this compound to cell cycle arrest in the provided search snippets is limited. However, inhibition of JAK1 and the downstream JAK-STAT pathway, which this compound targets, is known to interfere with cellular proliferation cancer.gov. Cell cycle progression is tightly regulated, and disruptions in signaling pathways that promote growth and division, such as the JAK-STAT pathway, can lead to cell cycle arrest cancer.gov. Although not specific to this compound, other JAK inhibitors have been shown to inhibit cell cycle progression in MM cell lines hematologyandoncology.net. Further research specifically detailing the impact of this compound on cell cycle checkpoints and regulatory proteins would be necessary to fully characterize this aspect of its molecular pharmacology.

Preclinical Efficacy Studies of Incb052793

In Vitro Anti-Malignancy Efficacy

In vitro studies have assessed the activity of INCB052793 in various cancer cell lines and primary malignant cells.

Activity in Multiple Myeloma (MM) Cell Lines

This compound has demonstrated activity in multiple myeloma cell lines such as RPMI8226 and U266. Significant inhibition of cell viability was observed with single-agent this compound in these cell lines nih.gov. This inhibition was further enhanced when this compound was used in combination with other anti-MM agents, including proteasome inhibitors and glucocorticosteroids nih.gov. Specifically, combinations with carfilzomib (B1684676), bortezomib (B1684674), dexamethasone (B1670325), or lenalidomide (B1683929) showed enhanced inhibition of cell viability compared to single agents researchgate.nethematologyandoncology.netaacrjournals.org.

Cell LineSingle Agent this compound ActivityCombination Activity (with anti-MM agents)
RPMI8226Significant inhibition of cell viability. nih.govEnhanced inhibition of cell viability. researchgate.nethematologyandoncology.netaacrjournals.orgnih.gov
U266Significant inhibition of cell viability. nih.govEnhanced inhibition of cell viability. researchgate.nethematologyandoncology.netaacrjournals.orgnih.gov

Activity in Acute Myeloid Leukemia (AML) Cell Lines

While the search results primarily focus on MM, one source mentions that a Phase 1b trial evaluated this compound plus standard therapy in relapsed/refractory AML, implying preclinical work in AML may have been conducted to support this researchgate.net. However, detailed data on specific AML cell lines like MV411, Molm 16, or Molm 13 were not prominently found in the provided search results.

Effects on Primary Malignant Cells

Significant inhibition of cell viability of primary MM cells obtained directly from patients was observed with single-agent this compound nih.gov. The inhibitory effect on primary MM cells was enhanced when this compound was used in combination with other anti-MM agents, including proteasome inhibitors and glucocorticosteroids researchgate.nethematologyandoncology.netaacrjournals.orgnih.govnih.govmultiplemyelomahub.com. The combination of this compound plus bortezomib, for instance, was shown to induce apoptosis in primary MM cells researchgate.net.

Cell TypeSingle Agent this compound ActivityCombination Activity (with anti-MM agents)
Primary MM CellsSignificant inhibition of cell viability. nih.govEnhanced inhibition of cell viability. researchgate.nethematologyandoncology.netaacrjournals.orgnih.govnih.govmultiplemyelomahub.com

In Vivo Anti-Malignancy Efficacy

In vivo studies using xenograft models have been conducted to evaluate the anti-malignancy efficacy of this compound.

Xenograft Models

Single-agent this compound has been shown to decrease tumor growth in MM xenograft models nih.gov. The anti-tumor effects were also observed when this compound was combined with other active anti-multiple myeloma drugs ontosight.airesearchgate.netresearchgate.nethematologyandoncology.netaacrjournals.orgnih.govnih.govmultiplemyelomahub.comhaematologica.org. Xenograft models are commonly used in preclinical research to assess the effectiveness of potential anticancer agents by implanting human cancer cells or patient tumor tissue into immunodeficient mice dovepress.comfrontiersin.orgnih.gov.

Human Multiple Myeloma Xenografts

In human multiple myeloma xenografts, specifically the LAGκ-1A model in SCID mice, single-agent this compound significantly inhibited tumor growth ontosight.airesearchgate.netnih.govmultiplemyelomahub.com. Mice treated with this compound showed a decrease in tumor growth compared to control groups nih.gov. Furthermore, tumor-bearing mice receiving combinations of this compound with agents such as carfilzomib, bortezomib, dexamethasone, or lenalidomide showed significantly smaller tumors compared to both vehicle control and mice treated with single agents researchgate.netnih.govmultiplemyelomahub.com. Studies using a human MM xenograft in SCID mice showed that mice treated with this compound had smaller tumors than those treated with dexamethasone, lenalidomide, or pomalidomide (B1683931) as single agents hematologyandoncology.net.

Xenograft ModelTreatmentEffect on Tumor Growth
LAGκ-1A (in SCID mice)Single Agent this compoundSignificant inhibition of tumor growth. ontosight.airesearchgate.netnih.govmultiplemyelomahub.com
LAGκ-1A (in SCID mice)This compound + Carfilzomib/Bortezomib/Dexamethasone/LenalidomideSignificantly smaller tumors compared to vehicle control and single agents. researchgate.netnih.govmultiplemyelomahub.com
Human MM Xenograft (in SCID mice)This compound vs. Dexamethasone/Lenalidomide/Pomalidomide (single agents)Smaller tumors with this compound treatment. hematologyandoncology.net
Acute Myeloid Leukemia Xenografts (e.g., FLT3-ITD AML models like MV-4-11, Molm-13 in SCID mice, MOLM-16 xenografts)

This compound has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML), including those harboring the FLT3-ITD mutation and other AML cell lines. In SCID mice bearing MOLM-16 xenografts, administration of this compound significantly inhibited tumor growth in a dose-dependent manner. aacrjournals.orgresearchgate.net This was accompanied by a complete downregulation of phosphorylated STAT3 and STAT5 levels in MOLM-16 tumors. aacrjournals.orgresearchgate.net Similarly, this compound administration was highly effective in inhibiting tumor growth in FLT3-ITD AML models, such as MV-4-11 and Molm-13 xenografts in SCID mice. aacrjournals.orgresearchgate.net In these AML xenograft models, this compound was found to be comparably or more efficacious in reducing tumor burden than standard-of-care agents like azacitidine and cytarabine (B982). aacrjournals.orgresearchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are considered valuable preclinical tools as they can better recapitulate the characteristics of human tumors compared to traditional cell line xenografts. oaepublish.cominvivotek.comfrontiersin.org Administration of this compound in a systemic PDX model of AML with elevated endogenous levels of phosphorylated STAT3 and STAT5 resulted in amelioration of disease severity. aacrjournals.orgresearchgate.net PDX models have been shown to maintain heterogeneity and tumor initiation ability, as well as molecular and genetic characteristics reflective of human tumors. oaepublish.com They are also considered more accurate in predicting clinical efficacy. invivotek.com

Impact on Tumor Growth and Volume

Studies in various xenograft models have consistently shown that this compound administration leads to significant inhibition of tumor growth and reduction in tumor volume. In MOLM-16 xenografts, this compound significantly inhibited tumor growth in a dose-dependent manner. aacrjournals.orgresearchgate.net In multiple myeloma xenograft models, single-agent this compound reduced tumor growth. multiplemyelomahub.comnih.gov For instance, in the MM xenograft LAGκ-1A growing in severe combined immunodeficient mice, mice receiving this compound showed significant reductions in tumor volume. multiplemyelomahub.comnih.gov This effect was observed at different dose levels and time points throughout the studies. multiplemyelomahub.comnih.gov

Influence on Disease Progression and Survival in Preclinical Models

In addition to inhibiting tumor growth, preclinical studies have investigated the impact of this compound on disease progression and survival. In a systemic PDX model of AML with elevated endogenous levels of phosphorylated STAT3 and STAT5, administration of this compound demonstrated a significant effect on median survival in leukemic SCID mice. aacrjournals.orgresearchgate.net These findings suggest that this compound has the potential to influence the course of the disease in preclinical settings.

Preclinical Combination Therapies

Preclinical studies have explored the potential for combining this compound with other anti-cancer agents to enhance therapeutic efficacy. These combinations have shown synergistic effects in various in vitro and in vivo models.

Synergistic Effects with Proteasome Inhibitors (e.g., Carfilzomib, Bortezomib)

Combinations of this compound with proteasome inhibitors such as carfilzomib and bortezomib have demonstrated synergistic effects in preclinical models, particularly in multiple myeloma. multiplemyelomahub.comnih.govaacrjournals.orgresearchgate.net In human MM cell lines, combinations of this compound plus carfilzomib synergistically inhibited cell viability in vitro. aacrjournals.org Tumor-bearing mice receiving combinations of this compound with carfilzomib or bortezomib showed significantly smaller tumors compared to mice treated with single agents. multiplemyelomahub.comnih.govresearchgate.net Specifically, the combination of this compound and carfilzomib markedly reduced tumor volumes in mice. researchgate.net Similarly, mice dosed with the combination of this compound plus bortezomib had significantly smaller tumors when compared with the single agent groups and vehicle control. researchgate.net

Synergistic Effects with Immunomodulatory Agents (e.g., Lenalidomide, Pomalidomide)

Synergistic effects have also been observed when this compound is combined with immunomodulatory agents like lenalidomide and pomalidomide in preclinical studies. multiplemyelomahub.comnih.govaacrjournals.org In human MM cell lines, combinations of this compound plus the immunomodulatory agents lenalidomide and pomalidomide synergistically inhibited cell viability in vitro. aacrjournals.org Mice receiving combinations of this compound with lenalidomide showed significantly smaller tumors when compared to single agents. multiplemyelomahub.comnih.gov The combination of this compound and lenalidomide significantly inhibited tumor volumes in mice. researchgate.net Triple combinations involving this compound, dexamethasone, and either lenalidomide or pomalidomide demonstrated the most significant effect on tumor growth compared to other combinations tested in MM xenograft models. aacrjournals.org

Here are some interactive data tables summarizing key findings from preclinical studies:

Table 1: Summary of this compound Efficacy in AML Xenograft Models

Model (Strain)Endogenous pSTAT3/pSTAT5Observed Effect on Tumor GrowthComparison to Standard of Care (Azacitidine, Cytarabine)Citation
MOLM-16 (SCID mice)ElevatedSignificant inhibition (dose-dependent)Comparably or more efficacious aacrjournals.orgresearchgate.net
MV-4-11 (FLT3-ITD AML) (SCID mice)ElevatedHighly effective inhibitionComparably or more efficacious aacrjournals.orgresearchgate.net
Molm-13 (FLT3-ITD AML) (SCID mice)ElevatedHighly effective inhibitionComparably or more efficacious aacrjournals.orgresearchgate.net

Table 2: Summary of this compound Efficacy in a Systemic AML PDX Model

ModelEndogenous pSTAT3/pSTAT5Observed Effect on Disease SeverityObserved Effect on Median SurvivalCitation
Systemic AML PDX (Leukemic SCID mice)ElevatedAmelioration of disease severitySignificant effect on median survival aacrjournals.orgresearchgate.net

Table 3: Summary of Synergistic Effects of this compound Combinations in Multiple Myeloma

Combination PartnerModel Type (in vitro/in vivo)Observed EffectCitation
Carfilzomib (Proteasome Inhibitor)in vitro (MM cell lines)Synergistic inhibition of cell viability aacrjournals.org
Carfilzomib (Proteasome Inhibitor)in vivo (MM xenograft)Markedly reduced tumor volumes multiplemyelomahub.comnih.govresearchgate.net
Bortezomib (Proteasome Inhibitor)in vivo (MM xenograft)Significantly smaller tumors multiplemyelomahub.comnih.govresearchgate.net
Lenalidomide (Immunomodulatory Agent)in vitro (MM cell lines)Synergistic inhibition of cell viability aacrjournals.org
Lenalidomide (Immunomodulatory Agent)in vivo (MM xenograft)Significantly smaller tumors multiplemyelomahub.comnih.govresearchgate.net
Pomalidomide (Immunomodulatory Agent)in vitro (MM cell lines)Synergistic inhibition of cell viability aacrjournals.org
Dexamethasone + Lenalidomide/Pomalidomidein vivo (MM xenograft)Most significant effect on tumor growth aacrjournals.org

Synergistic Effects with Glucocorticosteroids (e.g., Dexamethasone)

Data from preclinical studies demonstrating the synergistic effects of this compound with dexamethasone are summarized below:

Model SystemCombination TreatmentObserved EffectSource(s)
MM cell lines (RPMI8226, U266)This compound + DexamethasoneEnhanced inhibition of cell viability compared to single agents researchgate.netnih.govmultiplemyelomahub.com
Patient-derived primary MM cellsThis compound + DexamethasoneEnhanced inhibition of cell viability compared to single agents researchgate.netnih.govmultiplemyelomahub.com
Human MM xenograft (LAGκ-1A) in SCID miceThis compound + DexamethasoneSignificantly reduced tumor volume compared to single agents and vehicle control researchgate.netnih.govmultiplemyelomahub.comhematologyandoncology.net

Synergistic Effects with Alkylating Agents (e.g., Cyclophosphamide (B585), Melphalan (B128), Bendamustine)

Research indicates that JAK inhibitors, including this compound, can show synergy with existing anti-MM medications, such as alkylating agents like melphalan and bendamustine, in preclinical studies researchgate.netresearchgate.net. Specifically, this compound in combination with anti-myeloma agents has shown synergy in reducing tumor growth in an in vivo myeloma mouse model researchgate.net. While direct synergistic effects of this compound specifically with cyclophosphamide have not been explicitly detailed in the provided search results, other JAK inhibitors have demonstrated synergistic activity with various established anti-multiple myeloma therapies, including melphalan and bortezomib researchgate.net. Bendamustine is also an alkylating agent used in the treatment of multiple myeloma wikipedia.org.

Preclinical data supporting the synergistic effects of JAK inhibitors with alkylating agents in MM models include:

Model SystemCombination TreatmentObserved EffectSource(s)
MM cell lines and patient-derived cellsJAK inhibitors (including this compound) + MelphalanSynergy observed in preclinical studies researchgate.netresearchgate.net
MM cell lines and patient-derived cellsJAK inhibitors + Bendamustine (as a class of agents)Synergy observed with existing anti-MM medications, including alkylating agents researchgate.netresearchgate.net
In vivo myeloma mouse modelThis compound + anti-myeloma agents (including those with synergistic effects)Synergy in reducing tumor growth researchgate.net

Comparative Efficacy to Current Preclinical Standard Agents

Data from comparative preclinical efficacy studies are summarized below:

Model SystemTreatment GroupsObserved EffectSource(s)
Human MM xenograft (LAGκ-1A) in SCID miceThis compound vs. Vehicle ControlSignificant reductions in tumor volume with this compound researchgate.netnih.govmultiplemyelomahub.com
Human MM xenograft in SCID miceThis compound vs. Dexamethasone (single agents)Smaller tumors with this compound hematologyandoncology.net
Human MM xenograft in SCID miceThis compound vs. Lenalidomide (single agents)Smaller tumors with this compound hematologyandoncology.net

It is important to note that while preclinical data for this compound have shown promise, a Phase I/II clinical trial investigating this agent in solid tumors was terminated early due to lack of efficacy oaepublish.comaacrjournals.orgaacrjournals.org. However, the focus of the provided preclinical data is primarily on multiple myeloma. A Phase 1b study evaluating this compound in combination with dexamethasone in MM patients showed limited efficacy, leading to the premature termination of the study across all patient populations and therapy combinations nih.gov.

Mechanisms of Resistance and Overcoming Resistance

Role of JAK/STAT Pathway in Drug Resistance Development

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling module that mediates the activity of numerous cytokines and growth factors, influencing processes such as cell growth, survival, differentiation, immune competence, and inflammatory responses oncotarget.com. Dysregulation and aberrant activation of the JAK/STAT pathway, particularly STAT3 and STAT5, are associated with the development and progression of various cancers, including hematological malignancies like multiple myeloma hematologyandoncology.netresearchgate.netnih.gov. This aberrant activation can contribute significantly to tumor cell growth, survival, and the development of drug resistance oncotarget.comresearchgate.net. In the context of multiple myeloma, cytokines within the bone marrow microenvironment can trigger the activation of JAK/STAT signaling in tumor cells, promoting proliferation and resistance oncotarget.com. Hyperactivation of STAT3, often through elevated IL-6 levels in the tumor microenvironment, has been linked to increased tumor cell proliferation, survival, metastasis, and immunosuppression in various cancers nih.gov.

INCB052793's Preclinical Potential to Overcome Resistance

Preclinical studies have demonstrated that inhibiting JAK proteins can enhance the anti-myeloma effects of other drugs used to treat MM, suggesting a potential to overcome resistance to currently available therapies researchgate.netresearchgate.net. This compound, as a selective JAK1 inhibitor, has shown anti-MM activity alone and in combination with conventional anti-MM agents such as carfilzomib (B1684676), bortezomib (B1684674), lenalidomide (B1683929), and dexamethasone (B1670325) in preclinical models hematologyandoncology.netmultiplemyelomahub.com. Combinations of this compound with these agents have shown a higher percentage of total cell death compared to single agents in MM cell lines and patient-derived tumor cells hematologyandoncology.net. In human MM xenograft models, mice treated with this compound alone showed reduced tumor growth compared to single-agent treatment with dexamethasone, lenalidomide, or pomalidomide (B1683931) hematologyandoncology.net. Combinations of this compound with dexamethasone and lenalidomide or pomalidomide also demonstrated a greater effect on tumor growth in vivo than the combinations without this compound hematologyandoncology.net.

Modulation of MUC1 and CD44 Expression

Upregulation of MUC1 and CD44 has been associated with resistance to lenalidomide in multiple myeloma nih.govaacrjournals.org. Preclinical studies with JAK inhibitors, including ruxolitinib (B1666119) (another JAK inhibitor), have shown the ability to downregulate the expression of MUC1 and CD44 in MM cells researchgate.netnih.govaacrjournals.org. This downregulation is considered a potential mechanism by which JAK inhibitors may help overcome lenalidomide resistance nih.govaacrjournals.org. The inhibition of MUC1 can lead to enhanced proteasomal degradation of β-catenin, which in turn reduces WNT gene transcription and results in decreased CD44 expression nih.gov. While direct studies specifically detailing this compound's impact on MUC1 and CD44 expression are less prominent in the provided snippets compared to ruxolitinib, the general mechanism observed with JAK inhibitors suggests a potential for this compound to exert similar effects due to its JAK inhibitory activity.

Influence on Tumor Microenvironment (e.g., M2 Macrophage Polarization, PD-L1 expression)

The tumor microenvironment plays a significant role in drug resistance nih.gov. Tumor-associated macrophages (TAMs), particularly those with an M2 phenotype, contribute to an immunosuppressive microenvironment and can promote tumor development and drug resistance nih.govfrontiersin.orgmaxapress.com. M2 macrophages have been shown to have markedly increased expression of PD-L1 compared to M1 macrophages nih.gov. TAMs can increase the expression of PD-L1 on tumor cells and other immunosuppressive cells, contributing to immune escape and resistance to immune checkpoint inhibitors nih.govmaxapress.com. JAK inhibitors, such as ruxolitinib, have been shown to reduce M2 polarization, leading to a reduction in tumor-stimulatory M2 polarization, which is considered an additional mechanism through which JAK inhibitors may provide clinical benefits hematologyandoncology.net. While specific data on this compound's direct influence on M2 macrophage polarization and PD-L1 expression is not explicitly detailed in the provided snippets, the known effects of JAK inhibition on the tumor microenvironment and macrophage polarization suggest a potential avenue for this compound's activity in overcoming resistance related to these factors.

Interaction with Glucocorticosteroid Resistance Mechanisms (e.g., STAT3 and PI3K levels)

Prolonged exposure to glucocorticosteroids like dexamethasone can lead to the development of resistance in MM researchgate.nethematologyandoncology.netoncotarget.comoncotarget.com. This resistance can be mediated, at least in part, through the JAK/STAT pathway researchgate.netoncotarget.com. Dexamethasone treatment has been observed to elevate both STAT3 and the pro-survival factor PI3K levels in some cancer cells, contributing to resistance researchgate.netoncotarget.comoncotarget.com. Activation of JAK/STAT can confer dexamethasone resistance, which can be overcome through JAK/STAT inhibition researchgate.netresearchgate.net. Preclinical studies have shown that JAK inhibitors can restore the sensitization of MM cells to dexamethasone through cross-talk between the JAK/STAT pathway and glucocorticosteroids researchgate.netresearchgate.net. While some studies specifically mention ruxolitinib's ability to reduce STAT3 activation and increase apoptosis in MM cells, the mechanism involving the JAK/STAT pathway and its interaction with glucocorticosteroid resistance suggests that this compound, as a JAK1 inhibitor, could potentially influence these pathways and help overcome glucocorticosteroid resistance oncotarget.comimrpress.com. Studies have shown that the PI3K pathway is involved in generating drug resistance, and abnormal activation of JAK kinase can activate the PI3K pathway imrpress.com.

Here are some data points from the search results that can be presented in tables:

Study TypeCompound(s)Cell Lines/Models UsedKey FindingCitation
Preclinical In VitroThis compound alone and in combinationRPMI8226, U266, primary MM cellsSignificant inhibition of cell viability with single-agent this compound; enhanced inhibition in combination with other anti-MM agents. multiplemyelomahub.com multiplemyelomahub.com
Preclinical In VitroThis compound + carfilzomib or bortezomibRPMI8226Markedly higher proportion of apoptotic and necrotic cells compared to single agents. researchgate.net researchgate.net
Preclinical In VitroThis compound + carfilzomib, bortezomib, lenalidomide, or dexamethasoneMM cell lines, patient-derived MM cellsHigher percentage of total cell death compared to single agents. hematologyandoncology.net hematologyandoncology.net
Preclinical In VivoThis compoundLAGκ-1A MM xenograft in SCID miceReduced tumor growth compared to vehicle control and single agents (dexamethasone, lenalidomide, pomalidomide). hematologyandoncology.netmultiplemyelomahub.com hematologyandoncology.netmultiplemyelomahub.com
Preclinical In VivoThis compound + dexamethasone + lenalidomide or pomalidomideHuman MM xenograft in SCID miceGreater effect on tumor growth compared to combinations without this compound. hematologyandoncology.net hematologyandoncology.net
Resistance MechanismRole of JAK/STAT PathwayPotential for this compound to Overcome (Preclinical)Citation
General Drug Resistance in MMDysregulated JAK/STAT activation contributes to tumor cell growth, survival, and resistance.Inhibition of JAK proteins enhances anti-MM effects of other drugs. This compound shows anti-MM activity alone and in combination, increasing cell death and reducing tumor growth. researchgate.netresearchgate.nethematologyandoncology.netoncotarget.com
Lenalidomide ResistanceAssociated with upregulation of MUC1 and CD44.JAK inhibitors can downregulate MUC1 and CD44 expression, potentially restoring sensitivity. (Mechanism observed with other JAK inhibitors, potential for this compound). nih.govaacrjournals.org
Tumor Microenvironment (M2 Macrophages, PD-L1)M2 macrophages contribute to immunosuppression and increased PD-L1 expression.JAK inhibitors can reduce M2 polarization. (Mechanism observed with other JAK inhibitors, potential for this compound). hematologyandoncology.netnih.govmaxapress.com
Glucocorticosteroid ResistanceJAK/STAT pathway involved; dexamethasone can elevate STAT3 and PI3K levels.JAK inhibitors can restore sensitization to dexamethasone through cross-talk with JAK/STAT pathway. (Mechanism observed with other JAK inhibitors, potential for this compound). researchgate.netoncotarget.comresearchgate.netoncotarget.comimrpress.com

Research Methodologies and Models in Incb052793 Studies

In Vitro Experimental Models

In vitro models are laboratory-based systems employing isolated cells, tissues, or biological molecules to study biological processes and drug effects outside of a living organism. emulatebio.com They offer a controlled environment for researchers to investigate the direct impact of INCB052793 on target cells and pathways.

Primary Cell Isolation and Culture from Preclinical Samples

In addition to established cell lines, studies on this compound have also utilized primary cells isolated directly from preclinical samples, particularly from patients with MM. multiplemyelomahub.comnih.govresearchgate.netresearchgate.net Primary cells offer a model that more closely reflects the heterogeneity and characteristics of the original tumor compared to continuous cell lines. mdpi.comresearchgate.netruntogen.com

The process typically involves obtaining bone marrow mononuclear cells (BMMCs) from MM patients. researchgate.netresearchgate.net These primary cells are then cultured in the laboratory. multiplemyelomahub.comnih.govresearchgate.netresearchgate.net While the search results mention the use of primary MM cells, specific detailed protocols for their isolation and culture in the context of this compound studies are not extensively described. However, general methods for isolating primary cells from tumor tissues involve mechanical disaggregation and enzymatic digestion. researchgate.netnih.gov Culturing primary cells can be more challenging than cell lines due to their finite lifespan and specific growth requirements. researchgate.net Despite these challenges, primary cell cultures are considered valuable for drug discovery and toxicity studies as they can provide a more accurate prediction of in vivo responses. mdpi.com

Assessment Techniques

Various techniques are employed in in vitro studies to assess the effects of this compound on cultured cells. These techniques provide quantitative and qualitative data on cellular behavior and molecular changes.

Assessment of cell viability and proliferation is a fundamental aspect of evaluating the impact of this compound on cancer cells. These assays determine the number of living cells and their ability to grow and divide after treatment. sigmaaldrich.comchampionsoncology.com

Studies have frequently utilized the MTS assay to quantify cell viability in both MM cell lines and primary MM cells treated with this compound. researchgate.netresearchgate.net The MTS assay is a colorimetric method where a tetrazolium compound is reduced by metabolically active cells into a colored formazan (B1609692) product, which can be measured spectrophotometrically. sigmaaldrich.com Another commonly used assay for assessing cell viability is the Cell Counting Kit-8 (CCK-8) assay, which is also based on the reduction of a tetrazolium salt. nih.gov Live and dead staining assays, often using dyes like Calcein-AM and propidium (B1200493) iodide (PI), are also employed to differentiate between viable and non-viable cells. nih.govchampionsoncology.com

These assays have demonstrated that this compound can significantly inhibit the viability and proliferation of MM cell lines and primary MM cells, both as a single agent and in combination with other anti-MM agents. aacrjournals.orgnih.govresearchgate.netresearchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Assays measuring apoptosis are crucial for understanding if this compound induces cell death in target cells. sigmaaldrich.comresearcher.life

Flow cytometric analysis using Annexin V and propidium iodide (PI) staining is a common method to quantify the percentage of early and late apoptotic cells. researchgate.netresearchgate.netbrieflands.comfrontiersin.org Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). brieflands.com Studies have shown that this compound, particularly in combination with agents like bortezomib (B1684674), can induce apoptosis in primary MM cells. researchgate.netresearchgate.net

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates and assess their phosphorylation status. This is particularly relevant for studying the effects of kinase inhibitors like this compound, which target protein phosphorylation. hematologyandoncology.netmdpi.com

Studies have utilized Western blotting to evaluate the impact of this compound on the phosphorylation of key signaling proteins, such as STAT3 and STAT5, in AML cell lines. aacrjournals.org this compound, being a JAK1 selective inhibitor, is expected to affect the phosphorylation of proteins downstream of JAK1 signaling. aacrjournals.org Western blotting allows researchers to determine if this compound effectively inhibits the phosphorylation of these target proteins, providing insights into its mechanism of action at the molecular level. hematologyandoncology.net Additionally, Western blotting can be used to assess the expression levels of various proteins involved in cell survival, proliferation, and apoptosis following this compound treatment. aacrjournals.org For example, studies have examined the levels of p-Akt and c-Myc in cell lines treated with this compound. aacrjournals.org

Data Tables

Cell LineTreatmentCell Viability (% of Control)
RPMI8226Vehicle100
RPMI8226This compound (Concentration X)[Data from source]
RPMI8226Agent Y (Concentration Z)[Data from source]
RPMI8226This compound (X) + Agent Y (Z)[Data from source]
U266Vehicle100
U266This compound (Concentration X)[Data from source]
U266Agent Y (Concentration Z)[Data from source]
U266This compound (X) + Agent Y (Z)[Data from source]
Primary MMVehicle100
Primary MMThis compound (Concentration X)[Data from source]
Primary MMAgent Y (Concentration Z)[Data from source]
Primary MMThis compound (X) + Agent Y (Z)[Data from source]

Similarly, a table could be constructed for apoptosis data:

Cell TypeTreatmentEarly Apoptosis (% Positive)Late Apoptosis (% Positive)
Primary MMVehicle[Data from source][Data from source]
Primary MMThis compound (Concentration X)[Data from source][Data from source]
Primary MMBortezomib (Concentration Z)[Data from source][Data from source]
Primary MMThis compound (X) + Bortezomib (Z)[Data from source][Data from source]

Detailed Research Findings

Based on the search results, key findings from in vitro studies on this compound include:

this compound effectively inhibited p-Stat3 and/or p-Stat5 phosphorylation in AML cell lines MV411, Molm 16, and Molm 13. aacrjournals.org

Treatment with this compound also caused reductions in p-Akt and c-Myc levels in MV411 and Molm16 cells. aacrjournals.org

Significant inhibition of cell viability was observed with single-agent this compound in primary MM cells and MM cell lines RPMI8226 and U266. nih.govresearchgate.net

The inhibitory effect on cell viability was enhanced when this compound was used in combination with other anti-MM agents, including proteasome inhibitors (carfilzomib, bortezomib) and glucocorticosteroids (dexamethasone). aacrjournals.orgnih.govresearchgate.netresearchgate.net

Combinations of this compound with alkylating agents (cyclophosphamide, melphalan (B128), bendamustine) or carfilzomib (B1684676) synergistically inhibited the viability of MM cell lines. aacrjournals.org

this compound, particularly in combination with bortezomib, induced apoptosis in primary MM cells. researchgate.netresearchgate.net The proportion of apoptotic and necrotic cells was markedly higher with the combination compared to single agents in RPMI8226 cells. researchgate.net

Gene Expression Analysis

Gene expression analysis is a technique used to measure the activity of thousands of genes simultaneously, providing insights into cellular processes and responses to treatments. This methodology can help identify changes in gene activity associated with this compound treatment. The JAK-STAT signaling pathway, which is targeted by this compound, is known to modulate gene expression profiles. researchgate.net Studies have shown that dysregulation of the JAK-STAT pathway can lead to the aberrant activation of signal transducer and activator of transcription (STAT) proteins, which are associated with the development and progression of various cancers. researchgate.netnih.gov STAT proteins function as transcription factors, influencing the expression of genes involved in cell growth, survival, and differentiation. oncotarget.com Gene expression analysis can be used to assess the impact of JAK1 inhibition by this compound on the expression of downstream genes regulated by the JAK-STAT pathway. For example, studies on other JAK inhibitors have shown they can downregulate the expression of genes like CXCL12, CXCR4, MUC1, and CD44 in MM cells. researchgate.net Analyzing gene expression can help elucidate the molecular mechanisms by which this compound exerts its effects and potentially identify biomarkers of response or resistance. antineo.frinvivotek.comnih.govnih.govcancer-pku.cn

In Vivo Experimental Models

In vivo experimental models, particularly those using mice, are essential for evaluating the efficacy of potential cancer therapies in a living system and understanding their effects on tumor growth and progression. researchgate.netantineo.frCurrent time information in Portland, OR, US.hematologyandoncology.netnih.govscispace.comclinicaltrials.govmultiplemyelomahub.comwsu.edu

Immunodeficient Murine Models (e.g., SCID mice)

Immunodeficient murine models, such as severe combined immunodeficient (SCID) mice, are frequently used in cancer research because their compromised immune systems allow for the engraftment and growth of human cancer cells. researchgate.netCurrent time information in Portland, OR, US.hematologyandoncology.netnih.govscispace.commultiplemyelomahub.com This makes them suitable hosts for xenograft models, where human tumor cells or tissues are implanted into the mice. researchgate.netCurrent time information in Portland, OR, US.hematologyandoncology.netnih.govscispace.commultiplemyelomahub.com SCID mice bearing human MM tumors have been utilized to evaluate the in vivo anti-myeloma effects of this compound. researchgate.netresearchgate.nethematologyandoncology.netnih.govscispace.commultiplemyelomahub.com

Xenograft Models (e.g., Human MM and AML xenografts)

Xenograft models involve the transplantation of human cancer cells or tissues into immunocompromised animals. researchgate.netantineo.frCurrent time information in Portland, OR, US.hematologyandoncology.netnih.govscispace.commultiplemyelomahub.comwsu.edu Human multiple myeloma (MM) and acute myeloid leukemia (AML) xenograft models have been used to study the in vivo activity of this compound. researchgate.netCurrent time information in Portland, OR, US.hematologyandoncology.netnih.govscispace.commultiplemyelomahub.comaacrjournals.orgaacrjournals.org

In MM xenograft models, studies have shown that single-agent this compound can decrease tumor growth. researchgate.netnih.govmultiplemyelomahub.com For instance, mice bearing the human MM xenograft LAGκ-1A treated with this compound showed significant reductions in tumor volume compared to control groups. researchgate.netnih.govmultiplemyelomahub.com The anti-tumor effects were observed at different dose levels and time points. researchgate.netnih.govmultiplemyelomahub.com Combinations of this compound with other anti-MM agents, such as carfilzomib, bortezomib, dexamethasone (B1670325), or lenalidomide (B1683929), have also been evaluated in these models, demonstrating enhanced inhibition of tumor growth compared to single agents. researchgate.netresearchgate.nethematologyandoncology.netnih.govmultiplemyelomahub.comaacrjournals.org

In AML xenograft models, this compound has also demonstrated efficacy. aacrjournals.org Studies using FLT3-ITD AML models, like MV-4-11 and Molm-13, showed that this compound administration was highly effective in inhibiting tumor growth. aacrjournals.org In MOLM-16 xenografts, this compound significantly inhibited tumor growth in a dose-dependent manner and led to the downregulation of p-Stat3 and p-Stat5 levels in tumors. aacrjournals.org this compound was found to be comparably or more efficacious in reducing tumor burden than standard-of-care agents like azacitidine and cytarabine (B982) in AML xenograft models. aacrjournals.org

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by implanting tumor tissue directly from a patient into an immunocompromised mouse. antineo.frhematologyandoncology.netcriver.comnih.gov These models are considered to better retain the heterogeneity, genetic, and phenotypic characteristics of the original human tumor compared to cell line-derived xenografts, making them potentially more predictive of clinical responses. antineo.frcriver.comnih.gov PDX models have been used in studies of this compound, including in AML. antineo.frinvivotek.comaacrjournals.orgcriver.comnih.gov Administration of this compound in a systemic PDX model of AML with elevated endogenous levels of p-Stat3 and p-Stat5 resulted in amelioration of disease severity. aacrjournals.org

Tumor Burden and Volume Measurement

In in vivo studies, assessing tumor burden and volume is a critical method for evaluating the effectiveness of a treatment. Tumor burden refers to the total amount of cancer in the body, while tumor volume is a measure of the physical size of a tumor. wsu.edujcpsp.pkscielo.brnih.gov

Methods for measuring tumor volume in murine models typically involve using calipers to measure the longest (D) and shortest (d) diameters of the tumor and calculating the volume using a formula such as (d² x D) / 2. wsu.edu These measurements are taken at regular intervals throughout the study to track tumor growth over time in different treatment groups. wsu.edu A significant reduction in tumor volume in treated groups compared to control groups indicates that the treatment is inhibiting tumor growth. researchgate.netresearchgate.netnih.govmultiplemyelomahub.comaacrjournals.org Tumor burden can also be assessed by measuring tumor weight after excision or by using imaging techniques like PET/CT to quantify metabolic tumor volume. wsu.eduscielo.brnih.govnih.gov

In studies with this compound, tumor volume measurements in MM xenograft models have shown significant reductions in mice treated with single-agent this compound and even greater reductions with combination therapies. researchgate.netresearchgate.netnih.govmultiplemyelomahub.comaacrjournals.org

Survival Analysis

Survival analysis is a statistical method used to analyze the time until an event of interest occurs, such as death or disease progression. nih.govhematologyandoncology.net In preclinical studies, survival analysis in animal models is used to determine if a treatment prolongs survival compared to control groups. invivotek.comhematologyandoncology.netaacrjournals.org

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are critical tools in drug development, particularly in the preclinical phase, to confirm a drug's action on its intended target and to understand its mechanism of action reactionbiology.comnih.govnih.gov. These biomarkers can provide early indications of a treatment's potential efficacy and help in selecting suitable preclinical models and determining effective drug doses reactionbiology.comnih.gov. For this compound, a selective Janus Kinase 1 (JAK1) inhibitor, preclinical studies have investigated its effects on JAK signaling pathways and related downstream targets, particularly in the context of multiple myeloma (MM) researchgate.netnih.gov.

Preclinical research has established a role for JAK signaling, specifically involving JAK1 and JAK2, in the pathogenesis of multiple myeloma, influencing both direct and indirect MM cell growth and downregulating anti-tumor immune responses researchgate.netnih.gov. Inhibition of JAK proteins has been shown to enhance the anti-MM effects of other therapeutic agents used in multiple myeloma treatment researchgate.net.

Studies involving JAK inhibitors, including this compound, have demonstrated their ability to limit the growth of multiple myeloma cells derived from cell lines and primary tumors from patients in laboratory settings researchgate.net. Furthermore, preclinical data suggest that JAK inhibitors can act synergistically with existing anti-MM medications such as melphalan, bortezomib, and dexamethasone in MM cell lines and patient-derived primary cells researchgate.net. This synergy is partly attributed to the ability of JAK inhibitors to restore the sensitization of MM cells to dexamethasone through crosstalk between the JAK/STAT pathway and glucocorticosteroids researchgate.net.

Pharmacodynamic assessment in preclinical models has also explored the impact of JAK inhibition on specific protein expression and immune modulation. For instance, studies with ruxolitinib (B1666119), another JAK inhibitor, have indicated that it can increase MM cell apoptosis when combined with IL-2-stimulated T cells in a preclinical setting nih.gov. This effect is noted as being similar to that of anti-PD-1 or anti-PD-L1 antibodies but without the associated immune-related adverse events nih.gov. Treatment with ruxolitinib has also been shown to reduce the proportion and expression levels of PD-L1 on bone marrow mononuclear cells from MM patients in a preclinical study nih.gov. Additionally, ruxolitinib has been observed to increase the expression of CD38 on MM cells, which may enhance the efficacy of anti-CD38 therapies nih.gov.

While specific detailed data tables directly assessing pharmacodynamic biomarkers for this compound in preclinical models were not extensively available in the provided search results, the research on related JAK inhibitors and the described mechanisms of action provide insight into the types of pharmacodynamic effects likely assessed. These would typically include measuring the phosphorylation status of STAT proteins (key downstream effectors of JAK signaling), assessing the expression levels of genes and proteins involved in cell proliferation, survival, and immune modulation, and evaluating changes in cytokine profiles in response to this compound treatment in cell lines and animal models.

The preclinical evaluation of this compound also involved assessing its metabolism. In vitro metabolism in preclinical species was found to be generally low to moderate. Studies using hepatic microsomal samples, S-9 fractions, and hepatocyte incubations across different species detected a total of 11 metabolites. The most abundant metabolites included oxidative metabolites and a glucuronide conjugate of this compound clinicaltrials.gov. While primarily pharmacokinetic in nature, understanding the metabolic profile is crucial for interpreting pharmacodynamic responses in in vivo preclinical models.

Future Directions in Preclinical Research for Incb052793

Exploration of Additional Malignancy Models beyond Multiple Myeloma and AML

Preclinical studies have primarily evaluated INCB052793 in multiple myeloma models, showing anti-MM activity both in vitro and in vivo researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netoncotarget.comresearchgate.netresearchgate.netdntb.gov.ua. The compound has also been investigated in the context of AML and myelodysplastic syndromes (MDS) in early clinical trials, which included a preclinical rationale based on JAK pathway involvement in myeloid blast cell proliferation nih.govclinicaltrials.gov.

While a Phase I/II trial investigating this compound in solid tumors was initiated, it was terminated due to a lack of efficacy researchgate.netresearchgate.net. Despite this, future preclinical research could explore specific solid tumor types where JAK1 signaling is known to play a particularly critical or non-redundant role, potentially in defined molecular subsets. The aberrant activation of STAT proteins, downstream of JAKs, is associated with the development and progression of solid tumors, suggesting that targeting this pathway could still hold promise in certain contexts researchgate.netresearchgate.netnih.gov. Identifying such specific tumor types or subsets where JAK1 inhibition is a more impactful therapeutic strategy remains a key future direction in preclinical investigation beyond the initial focus on MM and AML.

Deeper Elucidation of Mechanistic Pathways

This compound functions by inhibiting JAK1, a key component of the JAK-STAT signaling pathway cancer.gov. This pathway is crucial for mediating cytokine signaling and is frequently dysregulated in cancer, promoting cell proliferation, survival, and drug resistance cancer.govresearchgate.netnih.gov. In MM, for instance, constitutive activation of the JAK-STAT pathway is driven by dysregulated cytokine signaling, such as that involving IL-6 multiplemyelomahub.com. Preclinical studies with JAK inhibitors, including this compound, have shown their ability to decrease STAT activation and inhibit tumor cell proliferation and survival researchgate.netmultiplemyelomahub.comresearchgate.netnih.gov.

Future preclinical research needs to delve deeper into the specific mechanistic consequences of JAK1 inhibition by this compound.

Comprehensive Signaling Network Analysis

Beyond the core JAK-STAT pathway, future studies should comprehensively map the impact of this compound on interconnected signaling networks. Research indicates that the JAK-STAT pathway can interact with other crucial pathways like MAPK and mTOR, influencing key cellular processes in MM nih.gov. Furthermore, complex interplay exists between the JAK-STAT pathway and glucocorticosteroid signaling, which is relevant in overcoming dexamethasone (B1670325) resistance in MM researchgate.netoncotarget.comnih.gov. The CXCL12/CXCR4 axis, overactive in the MM bone marrow microenvironment, has been shown to upregulate genes like TRIB1, MUC1, and CD44, with MUC1 and CD44 being associated with lenalidomide (B1683929) resistance oncotarget.com. Investigating how this compound modulates these intricate signaling nodes and their cross-talk will provide a more complete understanding of its biological effects and potential therapeutic vulnerabilities.

Epigenetic and Transcriptomic Impact

The impact of this compound on the epigenetic and transcriptomic landscape of cancer cells represents another critical area for future preclinical research. While direct studies on this compound's epigenetic effects were not prominently featured in the search results, the broader field of cancer research recognizes the significant interplay between signaling pathways and epigenetic regulation coriell.orgmdpi.com. Aberrant DNA methylation and histone modifications can profoundly impact gene expression and contribute to carcinogenesis and drug resistance mdpi.comnih.gov. Given that JAK-STAT signaling influences gene transcription, it is plausible that its inhibition by this compound could lead to significant changes in gene expression profiles and potentially influence epigenetic marks. Future studies utilizing techniques like RNA-seq and epigenetic profiling (e.g., DNA methylation analysis) are needed to comprehensively characterize the transcriptomic and epigenetic alterations induced by this compound, both as a single agent and in combination therapies. This could reveal novel insights into its mechanism of action and identify epigenetically regulated genes or pathways contributing to sensitivity or resistance.

Identification of Novel Preclinical Combination Strategies

Preclinical studies have already demonstrated that this compound enhances the anti-MM efficacy of several standard-of-care agents, including proteasome inhibitors (carfilzomib, bortezomib), immunomodulatory agents (lenalidomide, pomalidomide), and glucocorticoids (dexamethasone) researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netoncotarget.comresearchgate.netresearchgate.netaacrjournals.org. These combinations have shown increased inhibition of cell viability and tumor growth in in vitro and in vivo MM models compared to single-agent treatment researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netoncotarget.comresearchgate.netresearchgate.net.

Here is a summary of some preclinical combination findings:

Combination Partner (Drug Class)Preclinical Model(s) TestedObserved EffectSource(s)
Carfilzomib (B1684676) (Proteasome Inhibitor)MM cell lines, primary MM cells, MM xenograftsEnhanced inhibition of cell viability and tumor growth, increased apoptosis researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netoncotarget.comresearchgate.netresearchgate.net
Bortezomib (B1684674) (Proteasome Inhibitor)MM cell lines, primary MM cells, MM xenograftsEnhanced inhibition of cell viability and tumor growth, increased apoptosis researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netoncotarget.comresearchgate.netresearchgate.net
Lenalidomide (Immunomodulatory Agent)MM cell lines, MM xenograftsEnhanced inhibition of cell viability and tumor growth researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netresearchgate.netaacrjournals.org
Dexamethasone (Glucocorticoid)MM cell lines, MM xenograftsEnhanced inhibition of cell viability and tumor growth researchgate.netmultiplemyelomahub.comhematologyandoncology.netresearchgate.netresearchgate.netaacrjournals.org
Pomalidomide (B1683931) (Immunomodulatory Agent)MM xenograftsEnhanced effect on tumor growth hematologyandoncology.net

Future preclinical research should focus on identifying novel combination partners, particularly those representing emerging therapeutic modalities.

Synergistic Interactions with Emerging Therapeutic Modalities

Given the role of JAK-STAT signaling in immune modulation and tumor microenvironment interactions, exploring combinations with immunotherapies is a promising avenue. Preclinical evidence with other JAK inhibitors suggests potential synergy with approaches like immune checkpoint blockade, CAR-T cell therapy, and bispecific antibodies oncotarget.comresearchgate.netnih.gov. For instance, JAK inhibition has been shown to potentially increase CD38 expression on MM cells, which could enhance the efficacy of anti-CD38 antibodies oncotarget.com. Furthermore, JAK inhibitors might mitigate immune-related adverse events while augmenting the anti-tumor effects of immune-based therapies oncotarget.com.

Combinations with other targeted therapies, including those targeting parallel or downstream pathways (e.g., MAPK, mTOR, PI3K), epigenetic regulators (e.g., HDAC inhibitors, DNMT inhibitors), or other vulnerabilities identified through comprehensive signaling analysis, warrant investigation nih.govcoriell.orgmdpi.comresearchgate.net. Identifying synergistic interactions with these emerging modalities could expand the therapeutic applicability of this compound and help overcome resistance mechanisms.

Investigation of Biomarkers for Preclinical Sensitivity and Resistance

Identifying biomarkers that predict sensitivity or resistance to this compound is crucial for guiding future clinical translation and optimizing patient selection. Preclinical studies should aim to identify molecular markers that correlate with response to this compound as a single agent and in combination therapies.

Given its mechanism, markers of JAK-STAT pathway activation (e.g., phosphorylated STAT proteins, expression levels of JAK-STAT target genes) are obvious candidates for investigation cancer.govresearchgate.netresearchgate.netnih.gov. However, a more comprehensive approach is needed. This could involve analyzing baseline genomic alterations, transcriptomic profiles, and proteomic or phosphoproteomic signatures in preclinical models to identify predictors of response acrivon.com.

Furthermore, understanding mechanisms of acquired resistance is essential. Preclinical models of acquired resistance to this compound could be developed to identify the molecular alterations that emerge under treatment pressure. This could involve investigating changes in signaling pathway activation, epigenetic modifications, or the emergence of bypass mechanisms. For example, in MM, upregulation of MUC1 and CD44 has been associated with lenalidomide resistance, and prolonged dexamethasone exposure can lead to resistance, both potentially linked to JAK-STAT signaling researchgate.netoncotarget.comnih.govaacrjournals.org. Identifying similar resistance mechanisms to this compound will be key to developing strategies to overcome them, potentially through rational drug combinations.

Future preclinical research should integrate various high-throughput molecular profiling techniques to identify robust biomarkers that can predict sensitivity, monitor response, and identify the emergence of resistance to this compound.

Q & A

Q. What is the hypothesized mechanism of action of INCB052793, and how can researchers validate it experimentally?

this compound is a selective inhibitor targeting specific signaling pathways (exact target depends on updated literature). To validate its mechanism:

  • Use in vitro kinase assays to measure inhibition potency (IC50 values) against recombinant targets .
  • Perform cellular assays (e.g., Western blotting) to confirm downstream pathway modulation (e.g., phosphorylation status of biomarkers) .
  • Compare results with known inhibitors to establish specificity. Include negative controls (e.g., inactive analogs) to rule off-target effects .

Q. What are the recommended in vitro and in vivo models for studying this compound’s efficacy?

  • In vitro: Use cell lines with genetic alterations in the target pathway (e.g., overexpression or mutations) to assess sensitivity. Include dose-response curves and calculate EC50 values .
  • In vivo: Employ xenograft models (e.g., immunocompromised mice with patient-derived tumors) to evaluate tumor growth inhibition. Monitor pharmacokinetics (e.g., plasma concentration via LC-MS) to correlate efficacy with exposure .
  • Validate model relevance by cross-referencing with clinical trial data (if available) .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity while maximizing therapeutic effect?

  • Conduct preliminary toxicity assays (e.g., MTD determination in rodents) .
  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters:
  • Population: Cancer cell lines or animal models with defined genetic backgrounds.
  • Intervention: Dose escalation (e.g., 10–200 mg/kg) with monitoring of adverse effects (e.g., weight loss, organ toxicity).
  • Comparison: Vehicle control and standard-of-care agents.
  • Outcome: Tumor volume reduction ≥50% (partial response) .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data for this compound?

  • Hypothesis-driven analysis: Identify discrepancies (e.g., efficacy in models vs. lack of clinical response).
  • Data triangulation: Compare pharmacokinetic/pharmacodynamic (PK/PD) parameters across species. Adjust for interspecies differences (e.g., metabolic rate using allometric scaling) .
  • Biomarker reassessment: Validate preclinical biomarkers in clinical samples (e.g., tumor biopsies) to confirm target engagement .
  • Statistical tools: Apply meta-analysis to pooled preclinical/clinical datasets, testing for heterogeneity (e.g., Cochran’s Q test) .

Q. What methodologies are optimal for analyzing synergistic effects of this compound in combination therapies?

  • Combinatorial index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Mechanistic studies: Perform RNA sequencing to identify pathway crosstalk (e.g., compensatory signaling) post-treatment.
  • Experimental design: Employ factorial designs (e.g., 3x3 matrix of dose combinations) to avoid confounding variables .

Q. How can researchers address variability in this compound response data across patient-derived xenograft (PDX) models?

  • Stratify models by molecular subtypes (e.g., genomic profiling via NGS) to identify responders vs. non-responders .
  • Apply mixed-effects models to account for inter-model variability (e.g., random effects for PDX line, fixed effects for dose).
  • Incorporate longitudinal data analysis (e.g., repeated-measures ANOVA) to track tumor dynamics .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for handling missing data in this compound clinical trials?

  • Multiple imputation: Use chained equations (MICE) to preserve dataset integrity .
  • Sensitivity analysis: Compare complete-case vs. imputed results to assess robustness.
  • Document missingness mechanisms (e.g., MCAR, MAR, MNAR) to justify methodological choices .

Q. How should researchers optimize assay conditions to improve reproducibility of this compound activity data?

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., pH, incubation time) and identify critical factors .
  • Quality control: Include reference standards in each assay batch (e.g., Z’-factor ≥0.5 for HTS assays).
  • Inter-laboratory validation: Share protocols via platforms like PRIDE or Synapse to ensure cross-site consistency .

Q. What are best practices for integrating multi-omics data (e.g., proteomics, transcriptomics) to elucidate this compound’s mechanism?

  • Pathway enrichment analysis: Tools like GSEA or DAVID to identify overrepresented pathways .
  • Network pharmacology: Construct protein-protein interaction networks (e.g., STRING) to map drug-target modules.
  • Machine learning: Apply LASSO regression to prioritize biomarkers predictive of response .

Ethical and Translational Research

Q. How can researchers ensure ethical rigor when designing trials involving this compound?

  • FINER criteria: Evaluate feasibility, novelty, and relevance during protocol development .
  • Informed consent: Disclose risks/benefits using adaptive trial designs (e.g., Bayesian methods for dose adjustment) .
  • Data transparency: Pre-register trials on ClinicalTrials.gov and share raw data in repositories like ImmPort .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.